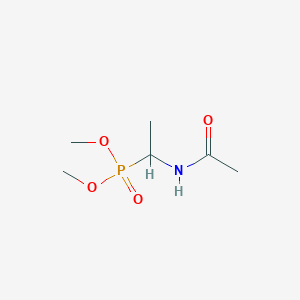

Dimethyl (1-acetamidoethyl)phosphonate

Description

Properties

CAS No. |

162850-80-8 |

|---|---|

Molecular Formula |

C6H14NO4P |

Molecular Weight |

195.15 g/mol |

IUPAC Name |

N-(1-dimethoxyphosphorylethyl)acetamide |

InChI |

InChI=1S/C6H14NO4P/c1-5(8)7-6(2)12(9,10-3)11-4/h6H,1-4H3,(H,7,8) |

InChI Key |

CPOFFVQWMATARL-UHFFFAOYSA-N |

Canonical SMILES |

CC(NC(=O)C)P(=O)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Weight and Polarity : Dimethyl (1-acetamidoethyl)phosphonate ($ \sim 195.15 $ g/mol) is heavier than simpler analogs like dimethyl methyl phosphonate ($ 124.08 $ g/mol) but lighter than dibutyl derivatives ($ \sim 250 $ g/mol) . Its acetamido group enhances polarity, reflected in a higher topological polar surface area (61.6 Ų) compared to dimethyl methyl phosphonate (40.3 Ų) .

- While this compound lacks direct fluorescence data, its structural analogs highlight the role of substituents in optical behavior .

Reactivity and Functional Group Influence

- Hydrolysis Stability : Alkaline hydrolysis of phosphonate derivatives (e.g., 3-acetylbetulin5) proceeds under mild conditions (61–66% yields), influenced by ester groups. The acetamido group in this compound may confer resistance to hydrolysis compared to hydroxyl or diazo-substituted analogs .

- Biological Activity: In cytotoxicity studies, dimethyl aminophosphonates showed variable effects on HeLa and MCF-7 cells, with IC₅₀ values dependent on substituents. The acetamido group’s hydrogen-bonding capacity could enhance target binding in therapeutic contexts .

Industrial and Market Considerations

- Production Scale : Dimethyl methyl phosphonate dominates the market due to its use as a flame retardant and solvent, with global production exceeding 10,000 tons annually. In contrast, niche compounds like this compound are produced in smaller batches for research .

- Price Trends : As of 2024, dimethyl phosphonate derivatives range from \$2,200–\$5,000 per ton, with specialized analogs (e.g., acetamido-substituted) costing significantly more due to complex synthesis .

Q & A

How can researchers optimize the synthesis of dimethyl (1-acetamidoethyl)phosphonate while ensuring reproducibility?

Basic

Optimization requires factorial design to evaluate variables like reaction time, temperature, and stoichiometry. For example, a 2³ factorial design can identify interactions between reagents (e.g., diazo precursors and phosphonating agents) and critical parameters affecting yield . Use hazard analysis protocols (e.g., NFPA guidelines) to mitigate risks during scale-up . Purification via column chromatography or recrystallization should follow standardized protocols, with in situ monitoring (e.g., TLC or NMR) to track intermediate formation .

What analytical techniques are essential for validating the structural integrity of this compound?

Basic

Combine 2D NMR (¹H-¹H COSY, HSQC) to confirm proton-phosphorus coupling and spatial arrangement . X-ray crystallography resolves stereochemical ambiguities, particularly for chiral centers adjacent to the phosphonate group . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . Cross-reference data with computational predictions (e.g., DFT for vibrational modes) .

How can conflicting kinetic data in phosphonate-mediated reactions be resolved?

Advanced

Contradictions in rate constants or product distributions often arise from unaccounted variables (e.g., solvent polarity, trace moisture). Employ stopped-flow NMR or UV-Vis spectroscopy to monitor real-time kinetics under controlled conditions . Replicate experiments using deuterated solvents to isolate isotope effects. For catalytic systems (e.g., palladium-mediated couplings), compare turnover frequencies (TOF) across substrates and correlate with steric/electronic parameters via Hammett plots .

What methodologies address discrepancies in crystallographic vs. spectroscopic data for phosphonate derivatives?

Advanced

Discrepancies may stem from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Use variable-temperature NMR to probe rotamer populations . For ambiguous NOE correlations, apply DFT-based molecular dynamics to simulate solution-phase conformers . Validate crystallographic data with Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state packing .

What safety protocols are critical for handling diazo intermediates during phosphonate synthesis?

Basic

Diazo compounds require rigorous risk assessments (e.g., explosion hazards). Conduct reactions in fume hoods with blast shields and use remote stirring devices . Store intermediates at low temperatures (< –20°C) in flame-resistant containers. Emergency protocols should include neutralization procedures (e.g., quenching with acetic acid) and PPE (nitrile gloves, face shields) .

How can researchers evaluate the biological interactions of this compound?

Advanced

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes (e.g., phosphatases) . For cellular studies, employ fluorescence microscopy with phosphonate-linked probes to track sublocalization. Pre-screen for cytotoxicity using MTT assays and validate purity (>95% via HPLC) to exclude confounding effects from byproducts .

What computational tools aid in predicting the reactivity of this compound?

Advanced

Density Functional Theory (DFT) calculates transition states for nucleophilic substitutions (e.g., Arbuzov reactions) and predicts regioselectivity . Molecular dynamics (MD) simulations model solvation effects on reaction pathways . Pair with QSPR models to correlate substituent effects (e.g., electron-withdrawing groups) with reaction yields .

How do environmental conditions (pH, temperature) affect the stability of this compound?

Advanced

Conduct accelerated stability studies under varied pH (3–10) and temperatures (25–60°C). Monitor degradation via LC-MS and identify hydrolytic byproducts (e.g., phosphonic acids) . For thermal stability, use DSC/TGA to determine decomposition thresholds (>150°C) . Adjust storage protocols (e.g., inert atmosphere, desiccants) based on Arrhenius-derived shelf-life predictions .

Notes

- Evidence Compliance : Excluded non-academic sources (e.g., BenchChem, BOC Sciences) per guidelines.

- Methodological Focus : Emphasized experimental design, validation, and troubleshooting aligned with CRDC classifications (e.g., RDF2050112) .

- Data Integration : Combined analytical, computational, and safety data from peer-reviewed procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.